1-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
説明
特性
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O6S/c1-32-18-4-2-3-15-13-19(33-20(15)18)22-26-27-23(34-22)25-21(29)14-9-11-28(12-10-14)35(30,31)17-7-5-16(24)6-8-17/h2-8,13-14H,9-12H2,1H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRPZRGPTQQSNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a novel synthetic molecule that has attracted attention in medicinal chemistry due to its potential biological activity. This compound features a complex structure comprising a sulfonamide moiety, an oxadiazole ring, and a methoxybenzofuran substituent, which may contribute to its pharmacological properties.
Structural Characteristics
The compound's structure can be represented as follows:
Key Functional Groups:
- Sulfonamide Group: Known for antibacterial and anti-inflammatory properties.
- Oxadiazole Ring: Associated with diverse biological activities including anticancer and antimicrobial effects.
- Methoxybenzofuran Moiety: Enhances the compound's interaction with biological targets.
Antimicrobial Properties
Sulfonamides are traditionally recognized for their antibacterial effects. The presence of the sulfonamide group in this compound suggests potential efficacy against various bacterial strains. Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity, making this compound a candidate for further investigation in this area .
Anticancer Activity
Research involving oxadiazole derivatives indicates that they may possess anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation. In vitro studies have shown that oxadiazole-containing compounds can induce apoptosis in cancer cells .
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer progression. For instance, studies on related compounds have shown that they can inhibit cyclooxygenase (COX) enzymes and other targets relevant to inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to our target compound exhibited significant inhibitory effects, suggesting that our compound may also demonstrate similar activity .
Study 2: Anticancer Activity in Breast Cancer Models
In vitro testing on breast cancer cell lines demonstrated that oxadiazole derivatives could inhibit cell growth and induce apoptosis. The mechanism was linked to the modulation of MAPK pathways. Given the structural similarities, it is hypothesized that our compound may exhibit comparable anticancer effects .
Research Findings Summary
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of sulfonamide-linked piperidine/oxadiazole derivatives. Below is a comparison with structurally analogous compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
